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molecular formula C9H9NS B1302252 4-(Methylthio)phenylacetonitrile CAS No. 38746-92-8

4-(Methylthio)phenylacetonitrile

Cat. No. B1302252
M. Wt: 163.24 g/mol
InChI Key: BBPATOFBGJZMJM-UHFFFAOYSA-N
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Patent
US06566527B1

Procedure details

Under an atmosphere of nitrogen, 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride were dissolved in 45.5 g of toluene. 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride and 14.4 g of water were then added. The mixture was stirred at 80-85° C. for 2 h. The reaction mixture was admixed with 30 g of toluene and 45 g of water, the aqueous phase was decanted off and the organic phase was concentrated. This gave a residue of 24.6 g of the title product in a yield of >95% (according to NMR) in the form of a pink solid.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
solvent
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step Two
Name
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
catalyst
Reaction Step Two
Name
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[C-:11]#[N:12].[Na+].O>C1(C)C=CC=CC=1.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][C:11]#[N:12])=[CH:5][CH:4]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
CSC1=CC=C(CCl)C=C1
Name
Quantity
45.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.29 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
14.4 g
Type
reactant
Smiles
O
Name
Quantity
0.92 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80-85° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase was decanted off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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